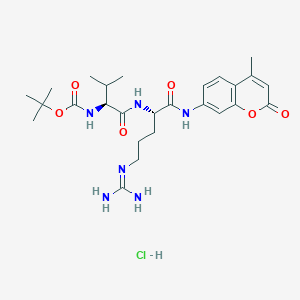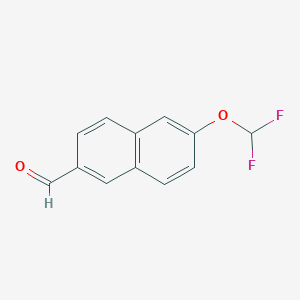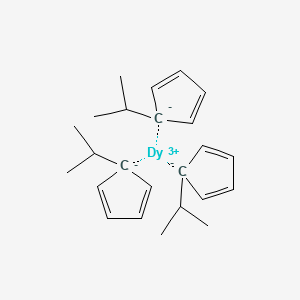
Tris(i-propylcyclopentadienyl)dysprosium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(i-propylcyclopentadienyl)dysprosium, (99.9%-Dy) (REO) is a chemical compound with the molecular formula C24H33Dy . It is a yellow solid and is air and moisture sensitive .
Molecular Structure Analysis
The molecular structure of Tris(i-propylcyclopentadienyl)dysprosium, (99.9%-Dy) (REO) is represented by the formula (C3H7C5H4)3Dy . The molecular weight of the compound is 484.02 g/mol .Physical and Chemical Properties Analysis
Tris(i-propylcyclopentadienyl)dysprosium, (99.9%-Dy) (REO) is a yellow solid . It is air and moisture sensitive . The melting point of the compound is 58°C .Safety and Hazards
Tris(i-propylcyclopentadienyl)dysprosium, (99.9%-Dy) (REO) is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It should be handled under inert gas and contact with air should be avoided . In case of contact with eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
As an organometallic compound of dysprosium, it is known to interact with various organic and inorganic substances, potentially acting as a catalyst in certain chemical reactions .
Mode of Action
It is known that the compound can interact with its targets, possibly facilitating or inhibiting certain chemical reactions .
Biochemical Pathways
Given its potential role as a catalyst, it may influence a variety of biochemical reactions .
Pharmacokinetics
As an organometallic compound, its bioavailability and pharmacokinetics would likely be influenced by factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .
Result of Action
Given its potential role as a catalyst, it may facilitate or inhibit certain chemical reactions, thereby influencing the synthesis or degradation of various molecules .
Action Environment
The action, efficacy, and stability of Tris(i-propylcyclopentadienyl)dysprosium(III) can be influenced by various environmental factors. For instance, it is known to be air sensitive and moisture sensitive . Therefore, its storage and handling require specific conditions to maintain its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
Tris(i-propylcyclopentadienyl)dysprosium(III) plays a significant role in biochemical reactions due to its unique properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a catalyst in organic synthesis reactions, enhancing the efficiency of these processes. The compound’s interaction with enzymes often involves binding to the active sites, thereby influencing the enzyme’s activity .
Cellular Effects
The effects of Tris(i-propylcyclopentadienyl)dysprosium(III) on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of certain genes, leading to changes in protein synthesis and cellular responses .
Molecular Mechanism
At the molecular level, Tris(i-propylcyclopentadienyl)dysprosium(III) exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, affecting their structure and function. Additionally, the compound can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(i-propylcyclopentadienyl)dysprosium(III) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of Tris(i-propylcyclopentadienyl)dysprosium(III) vary with different dosages in animal models. At low doses, the compound may enhance certain biochemical processes, while at high doses, it could exhibit toxic or adverse effects. Understanding the threshold effects and potential toxicity is essential for its safe application .
Metabolic Pathways
Tris(i-propylcyclopentadienyl)dysprosium(III) is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to significant changes in cellular metabolism .
Transport and Distribution
The transport and distribution of Tris(i-propylcyclopentadienyl)dysprosium(III) within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy .
Subcellular Localization
Tris(i-propylcyclopentadienyl)dysprosium(III) exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in various biochemical processes .
Properties
IUPAC Name |
dysprosium(3+);5-propan-2-ylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H11.Dy/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFLKOZVUPHSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[Dy+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Dy |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)

![1-[(1S,2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B6314797.png)
![1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B6314803.png)
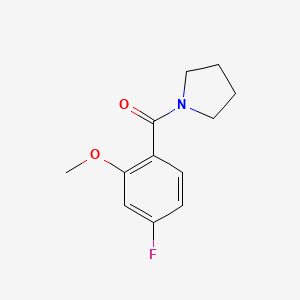
![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)
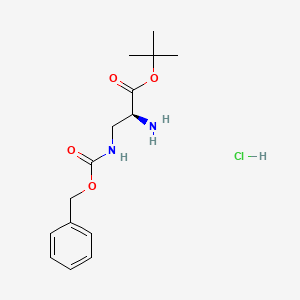


![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide](/img/structure/B6314857.png)
![(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B6314860.png)
